1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one 1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822795
InChI: InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(18-2)5-9(8)17-11(13,14)15/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C11H10BrF3O2S
Molecular Weight: 343.16 g/mol

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18822795

Molecular Formula: C11H10BrF3O2S

Molecular Weight: 343.16 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one -

Specification

Molecular Formula C11H10BrF3O2S
Molecular Weight 343.16 g/mol
IUPAC Name 1-bromo-1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one
Standard InChI InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(18-2)5-9(8)17-11(13,14)15/h3-5,10H,1-2H3
Standard InChI Key JMJRBSPMRAMZFK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-bromo-1-[4-(methylsulfanyl)-2-(trifluoromethoxy)phenyl]propan-2-one, reflects its substitution pattern: a bromine atom at the propan-2-one’s α-position, a methylthio group at the phenyl ring’s para position, and a trifluoromethoxy group at the ortho position . Key identifiers include:

PropertyValue
Molecular FormulaC11H10BrF3O2S\text{C}_{11}\text{H}_{10}\text{BrF}_3\text{O}_2\text{S}
Molecular Weight343.16 g/mol
CAS NumberNot formally assigned
SMILESCC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br
InChI KeyHCMOUQTZWKVLDS-UHFFFAOYSA-N

The trifluoromethoxy group (OCF3\text{OCF}_3) introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. Meanwhile, the methylthio group (SCH3\text{SC} \text{H}_3) contributes to lipophilicity, influencing solubility in organic solvents like dichloromethane and dimethylformamide .

Spectral Data and Structural Confirmation

While direct spectral data for this compound is scarce, analogous brominated ketones exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • 1H^1\text{H} NMR: A singlet at δ 2.6–3.0 ppm for the ketone’s methyl group, coupled with aromatic proton resonances split by substituents .

  • 13C^{13}\text{C} NMR: A carbonyl carbon signal near δ 200 ppm and distinct shifts for CF3\text{CF}_3 (δ 120–125 ppm) and SCH3\text{SC} \text{H}_3 (δ 15–20 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 343.16 and fragment ions corresponding to bromine loss (M+79Br\text{M}^+ - 79 \text{Br}).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves bromination of a pre-functionalized propan-2-one precursor. A plausible route, inferred from analogous compounds, includes:

  • Preparation of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one:

    • Friedel-Crafts acylation of 4-(methylthio)-2-(trifluoromethoxy)benzene with acetyl chloride.

    • Use of Lewis acids (e.g., AlCl3\text{AlCl}_3) in anhydrous dichloromethane at 0–5°C.

  • Bromination:

    • Treatment with N\text{N}-bromosuccinimide (NBS) or bromine (Br2\text{Br}_2) in CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2.

    • Radical-initiated bromination at the α-position, requiring azobisisobutyronitrile (AIBN) as a catalyst.

Representative Reaction Conditions:

ParameterValue
SolventDichloromethane
Temperature0–25°C
Reaction Time6–12 hours
Yield60–75% (optimized)

Challenges in Purification

  • Byproduct Formation: Competing bromination at the phenyl ring or over-oxidation of the methylthio group .

  • Purification Methods: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures.

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Bromine Site

The α-bromo ketone moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides, forming C–N, C–S, or C–O bonds. For example:

R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}

This reactivity is exploited in synthesizing β-amino ketones, precursors to heterocycles like pyrroles .

Oxidation of the Methylthio Group

The SCH3\text{SC} \text{H}_3 group oxidizes to sulfoxide (SOCH3\text{SO} \text{CH}_3) or sulfone (SO2CH3\text{SO}_2 \text{CH}_3) using H2O2\text{H}_2\text{O}_2 or meta-chloroperbenzoic acid (mCPBA). Sulfone derivatives exhibit enhanced electrophilicity, facilitating aryl coupling reactions.

Ketone Reduction

Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) reduces the carbonyl to a secondary alcohol, enabling access to chiral building blocks for pharmaceuticals .

Applications in Pharmaceutical and Materials Chemistry

Intermediate in Drug Synthesis

The compound’s trifluoromethoxy group is prevalent in bioactive molecules due to its metabolic stability and lipophilicity. Examples include:

  • Anticancer Agents: Analogous brominated ketones inhibit kinase enzymes by alkylating cysteine residues.

  • Antimicrobials: Trifluoromethoxy-substituted aromatics disrupt bacterial cell membranes.

Agrochemistry

Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Research Challenges and Future Directions

Stability Issues

  • Hydrolytic Sensitivity: The α-bromo ketone is prone to hydrolysis in aqueous media, necessitating anhydrous storage.

  • Thermal Decomposition: Degradation above 150°C limits high-temperature applications.

Synthetic Scalability

Current methodologies suffer from moderate yields and expensive catalysts. Flow chemistry and photocatalysis are promising alternatives for large-scale production .

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